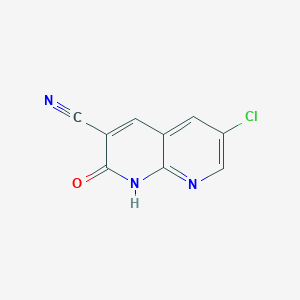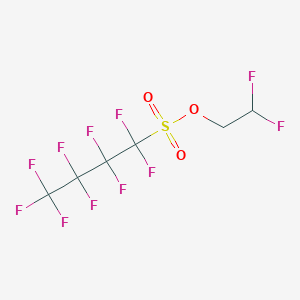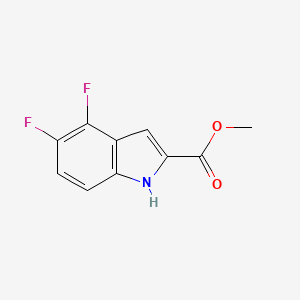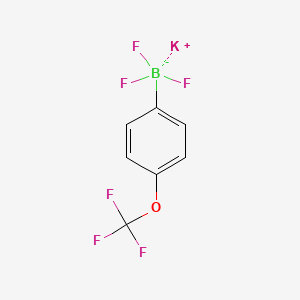![molecular formula C10H10N6 B1426872 1-(1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-2-メチル-1H-イミダゾール CAS No. 1328260-83-8](/img/structure/B1426872.png)
1-(1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-2-メチル-1H-イミダゾール
概要
説明
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine and imidazole chemical families
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, this compound has shown promise as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This makes it a potential candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including catalysis and material science.
作用機序
Target of Action
The primary target of the compound 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . As a result, the proliferation of cells, particularly cancer cells, is significantly reduced .
Biochemical Pathways
The inhibition of CDK2 by 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole affects the cell cycle pathway . The disruption of this pathway leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cells . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Result of Action
The result of the action of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is the significant inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . In the context of cancer treatment, this can result in the reduction of tumor growth .
生化学分析
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
In cellular studies, 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole and related compounds have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of cells and induce apoptosis, particularly in cancer cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by inhibiting CDK2, thereby altering cell cycle progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with methyl iodide to introduce the methyl group at the desired position. Subsequent steps may include cyclization reactions and further functional group modifications to achieve the final structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the imidazole ring to its oxidized form.
Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted analogs of the original compound.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure and are often studied for their biological activities.
Imidazole derivatives: : These compounds also contain the imidazole ring and are known for their diverse applications in chemistry and medicine.
Uniqueness
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and imidazole rings. This unique combination of structural features contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZYZXXJKWCHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)


